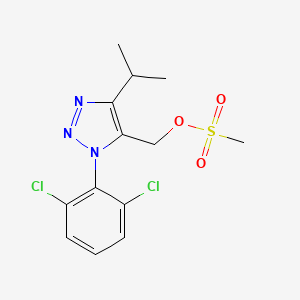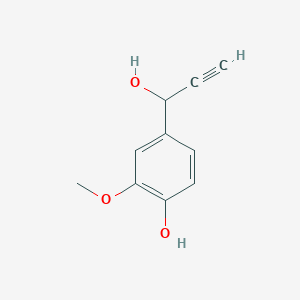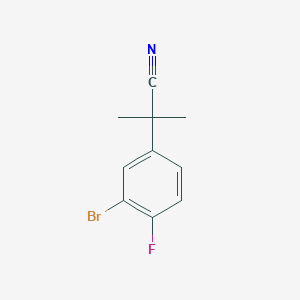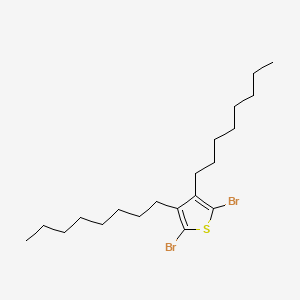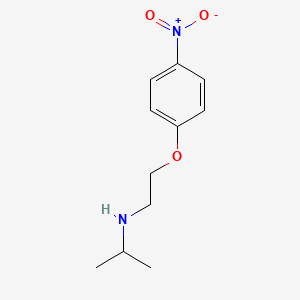
N-isopropyl-2-(p-nitrophenoxy)ethylamine
描述
N-isopropyl-2-(p-nitrophenoxy)ethylamine: is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.262 g/mol . This compound is characterized by the presence of an isopropyl group, a nitrophenoxy group, and an ethylamine chain. It is often used in early discovery research due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(p-nitrophenoxy)ethylamine typically involves the reaction of 4-nitrophenol with 2-chloroethylamine in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic substitution mechanism, where the nitrophenol acts as a nucleophile attacking the electrophilic carbon in the chloroethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels .
化学反应分析
Types of Reactions
N-isopropyl-2-(p-nitrophenoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like in the presence of a .
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as or in the presence of a base like .
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted ethylamine derivatives depending on the nucleophile used.
科学研究应用
N-isopropyl-2-(p-nitrophenoxy)ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-isopropyl-2-(p-nitrophenoxy)ethylamine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The ethylamine chain can form ionic bonds with negatively charged sites on proteins, affecting their function .
相似化合物的比较
Similar Compounds
Isopropylamine: A simpler amine with similar reactivity but lacking the nitrophenoxy group.
4-Nitrophenol: Shares the nitrophenoxy group but lacks the ethylamine chain.
2-Chloroethylamine: Contains the ethylamine chain but lacks the nitrophenoxy group.
Uniqueness
N-isopropyl-2-(p-nitrophenoxy)ethylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
N-[2-(4-nitrophenoxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H16N2O3/c1-9(2)12-7-8-16-11-5-3-10(4-6-11)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |
InChI 键 |
FSFWIEYKZYDEAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCCOC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
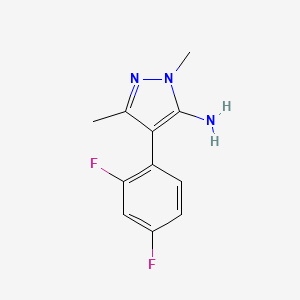
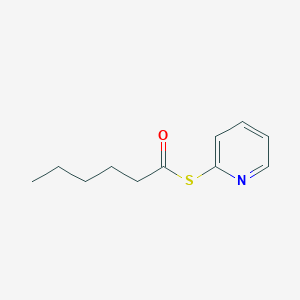
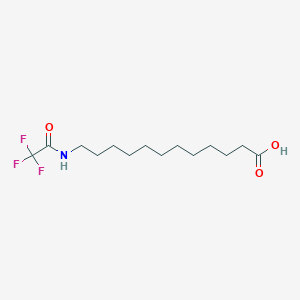
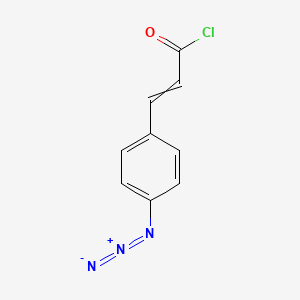
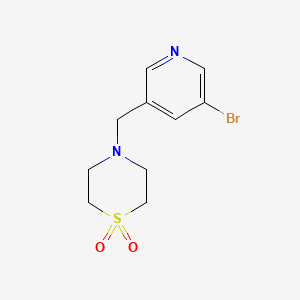
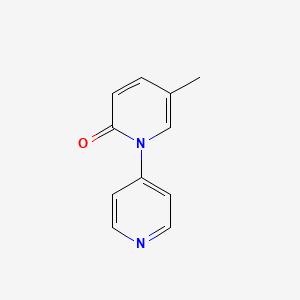
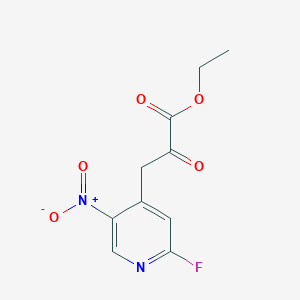
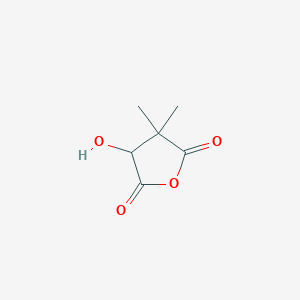
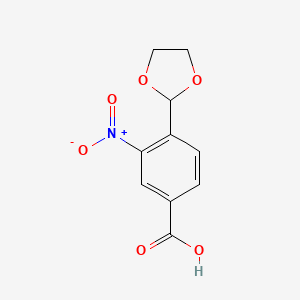
![4-[(5-Thiophen-2-ylimidazo[4,5-b]pyrazin-3-yl)methyl]phenol](/img/structure/B8514834.png)
